5-[(2,4-dichlorophenoxy)methyl]-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole
Description
This compound belongs to the thieno[2,3-c]pyrazole class, characterized by a fused thiophene-pyrazole core. Its structure includes a 2,4-dichlorophenoxy methyl group at position 5, a methyl group at position 1, and a trifluoromethyl group at position 2.
Properties
IUPAC Name |
5-[(2,4-dichlorophenoxy)methyl]-1-methyl-3-(trifluoromethyl)thieno[2,3-c]pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2F3N2OS/c1-21-13-9(12(20-21)14(17,18)19)5-8(23-13)6-22-11-3-2-7(15)4-10(11)16/h2-5H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCNKRFHCOBUMEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(S2)COC3=C(C=C(C=C3)Cl)Cl)C(=N1)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2F3N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-[(2,4-dichlorophenoxy)methyl]-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole is a synthetic compound with significant biological activity, particularly in the fields of pharmacology and toxicology. This article explores its biological properties, mechanisms of action, and potential applications based on recent studies and findings.
Chemical Structure and Properties
The molecular formula for this compound is C₁₂H₇Cl₂F₃N₂O₂, with a molecular weight of 339.1 g/mol. It has a melting point range of 127.5 to 129 °C, indicating its stability under standard conditions .
Structure Overview
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₇Cl₂F₃N₂O₂ |
| Molecular Weight | 339.1 g/mol |
| Melting Point | 127.5 - 129 °C |
| CAS Number | 321848-48-0 |
Antioxidant Properties
Recent studies have highlighted the antioxidant capabilities of thieno[2,3-c]pyrazole derivatives. Specifically, the compound has been shown to mitigate oxidative stress in erythrocytes exposed to harmful substances like 4-nonylphenol. The alterations in red blood cells serve as a biological indicator of its protective effects against oxidative damage .
Case Study: Erythrocyte Protection
In an experimental study assessing the effects of various thieno[2,3-c]pyrazole compounds on fish erythrocytes:
- Control Group : 1% altered erythrocytes
- 4-Nonylphenol Group : 40.3% altered erythrocytes
- Thieno[2,3-c]pyrazole Treatment : Reduced alterations to as low as 3.7% in some cases.
This indicates a significant protective effect against oxidative damage caused by environmental toxins .
Anti-inflammatory and Antimicrobial Activities
Thieno[2,3-c]pyrazole derivatives have demonstrated anti-inflammatory properties by inhibiting key enzymes involved in inflammatory pathways. Additionally, they exhibit antimicrobial activity against various pathogens, making them potential candidates for therapeutic applications in treating infections and inflammatory diseases .
The biological activity of this compound is primarily attributed to its ability to modulate signaling pathways involved in inflammation and oxidative stress response.
Key Mechanisms
- Inhibition of Phosphodiesterase (PDE) : Certain derivatives selectively inhibit PDE7, which plays a role in various allergic and inflammatory conditions.
- Antioxidant Activity : The compound's structure allows it to scavenge free radicals effectively, reducing cellular damage.
Research Findings Summary
The following table summarizes key findings from various studies on the biological activity of thieno[2,3-c]pyrazole compounds:
Comparison with Similar Compounds
Structural Analogues with Varied Substituents
Several derivatives of thieno[2,3-c]pyrazole and pyrazole-oxadiazole hybrids have been synthesized, differing in substituents and heterocyclic appendages (). Key comparisons include:
Key Observations :
- The 2,4-dichlorophenoxy group in the target compound may increase steric bulk and electron-withdrawing effects compared to bromophenyl or allylsulfanyl groups, influencing binding to biological targets .
- Bioactivity Trends : Pyrazole-oxadiazole hybrids () show antimicrobial activity, with EC50 values as low as 8.72 µg/mL against Xanthomonas pathogens. The trifluoromethyl group’s position (3- vs. 5-) significantly impacts potency; for example, 3-CF3 derivatives (e.g., compound 7c in ) exhibit stronger antibacterial activity than 5-CF3 analogs .
Comparison with Herbicidal Pyrazole Derivatives
Pyroxasulfone (), a commercial herbicide, shares a trifluoromethylpyrazole core but differs in its sulfonylisoxazole side chain. Its mechanism involves inhibition of very-long-chain fatty acid synthesis. However, its thieno[2,3-c]pyrazole scaffold may confer distinct selectivity or residual soil activity .
Physicochemical Properties
- Melting Points: Oxadiazole derivatives () exhibit melting points between 77–114°C, influenced by substituent polarity. The target compound’s dichlorophenoxy group may elevate its melting point compared to alkylthio or cyano derivatives due to enhanced crystallinity.
- Solubility : The trifluoromethyl group and aromatic chlorines reduce aqueous solubility but improve lipid bilayer penetration, a critical factor for agrochemical or pharmaceutical applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
